molecular formula C26H21N5O2S2 B2700880 4-methyl-N-(2-((1-phenyl-1H-tetrazol-5-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide CAS No. 693254-32-9

4-methyl-N-(2-((1-phenyl-1H-tetrazol-5-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide

Cat. No.: B2700880
CAS No.: 693254-32-9
M. Wt: 499.61
InChI Key: RDEMIKSRTSIIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-((1-phenyl-1H-tetrazol-5-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and chemical biology research. This complex molecule is built on a 1,2-dihydroacenaphthylene scaffold, a polycyclic system often explored for its potential in material science and pharmaceutical applications. The structure is further functionalized with a 4-methylbenzenesulfonamide (tosyl) group, a common motif in drug design known to facilitate binding to various enzymes and receptors . Additionally, the presence of the 1-phenyl-1H-tetrazole-5-thiol moiety is particularly notable. The tetrazole ring is a versatile bioisostere for carboxylic acids and other functional groups, frequently used to improve metabolic stability, bioavailability, and binding affinity in drug candidates . The integration of these distinct pharmacophores makes this compound a valuable intermediate for constructing more complex molecules or a candidate for screening against biological targets such as ion channels and enzymes. Researchers may utilize this reagent in the development of novel therapeutic agents, as a chemical probe to study protein function, or in methodological studies for organic synthesis, including the exploration of new sulfonylation or heterocyclic coupling reactions. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methyl-N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2S2/c1-17-13-15-20(16-14-17)35(32,33)28-24-21-11-5-7-18-8-6-12-22(23(18)21)25(24)34-26-27-29-30-31(26)19-9-3-2-4-10-19/h2-16,24-25,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEMIKSRTSIIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=NN=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(2-((1-phenyl-1H-tetrazol-5-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide, a compound with the molecular formula C26H21N5O2S2 and a molecular weight of 499.61 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Molecular Structure

The compound features a complex structure characterized by:

  • A tetrazole ring , which is known for its diverse biological activities.
  • A sulfonamide group , which is commonly associated with antibacterial properties.

Physical Properties

PropertyValue
Molecular FormulaC26H21N5O2S2
Molecular Weight499.61 g/mol
PurityTypically 95%

Antimicrobial Activity

Research indicates that compounds containing tetrazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate both antibacterial and antifungal activities against various pathogens. The presence of the tetrazole ring enhances the compound's interaction with biological targets, potentially leading to effective inhibition of microbial growth .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects against cancer cell lines. For example, derivatives of tetrazole have been shown to inhibit the growth of breast cancer cells (MCF-7), indicating that our compound may also possess similar properties .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of metabolic enzymes , which is crucial for the survival and proliferation of cancer cells.
  • Interaction with DNA/RNA , potentially leading to apoptosis in targeted cells.

Synthesis and Evaluation

A recent study synthesized a series of tetrazole derivatives, including our compound, and evaluated their biological activities. The results indicated that compounds with similar structures exhibited effective inhibition against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .

Comparative Studies

In comparative studies with standard drugs, compounds containing the tetrazole moiety showed comparable or superior activity against various pathogens. For instance, one study reported that a related tetrazole derivative demonstrated higher antibacterial activity than rifampicin, a standard treatment for tuberculosis .

Table: Biological Activity Comparison

CompoundActivity TypeReference
4-Methyl-N-(2-((1-phenyl-1H-tetrazol-5-yl)thio)-...)Antibacterial
Similar Tetrazole DerivativeAnticancer (MCF-7)
RifampicinAntituberculosis

Scientific Research Applications

Molecular Structure and Properties

The compound has a complex structure characterized by:

  • Tetrazole ring : Known for diverse biological activities.
  • Sulfonamide group : Commonly associated with antibacterial properties.

Research indicates that compounds containing tetrazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate both antibacterial and antifungal activities against various pathogens. The presence of the tetrazole ring enhances the compound's interaction with biological targets, potentially leading to effective inhibition of microbial growth.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects against cancer cell lines. For example, derivatives of tetrazole have been shown to inhibit the growth of breast cancer cells (MCF-7), indicating that our compound may also possess similar properties.

Proposed Mechanism of Action

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of metabolic enzymes : Crucial for the survival and proliferation of cancer cells.
  • Interaction with DNA/RNA : Potentially leading to apoptosis in targeted cells.

Synthesis and Evaluation

A recent study synthesized a series of tetrazole derivatives, including our compound, and evaluated their biological activities. The results indicated that compounds with similar structures exhibited effective inhibition against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis.

Comparative Studies

In comparative studies with standard drugs, compounds containing the tetrazole moiety showed comparable or superior activity against various pathogens. For instance, one study reported that a related tetrazole derivative demonstrated higher antibacterial activity than rifampicin, a standard treatment for tuberculosis.

Study 1: Anticancer Activity

A study evaluated the anticancer properties of various sulfonamide derivatives, including those containing the tetrazole group. The most prominent compound showed remarkable activity against 13 human tumor cell lines representing lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers at low micromolar GI50 levels in the range of 1.9–3.0 μM .

Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing novel benzenesulfonamide derivatives and assessing their antimicrobial efficacy. The findings indicated that certain derivatives exhibited significant antibacterial activity against strains resistant to conventional antibiotics .

Comparison with Similar Compounds

Key Differences :

  • Heterocycle Type : The target compound employs a tetrazole ring, whereas analogs in use 1,2,4-triazoles. Tetrazoles exhibit greater aromaticity and acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), influencing solubility and bioavailability .
  • Backbone : The dihydroacenaphthylene core in the target compound introduces steric bulk and planar rigidity, contrasting with the simpler phenyl or alkyl backbones in triazole derivatives.

Spectral Characterization

Feature Target Compound Triazole-Thiones (e.g., [7–9])
IR Spectroscopy - S=O (sulfonamide): ~1350–1200 cm⁻¹
- C=N (tetrazole): ~1500–1450 cm⁻¹
- C=S (triazole-thione): ~1247–1255 cm⁻¹
- S=O (sulfonyl): ~1150–1250 cm⁻¹
¹H-NMR - Acenaphthylene protons: δ 6.8–8.2 ppm (aromatic)
- CH₃ (4-methyl): δ ~2.4 ppm
- Triazole NH: δ ~13.5 ppm (thione tautomer)
- Difluorophenyl: δ ~6.5–7.5 ppm
¹³C-NMR - Tetrazole C: δ ~150–160 ppm
- Sulfonamide S=O: δ ~44 ppm (quaternary)
- Triazole C=S: δ ~170 ppm
- Sulfonyl C: δ ~125–135 ppm

Notable Absences:

  • The target compound lacks the C=S stretch (~1250 cm⁻¹) seen in triazole-thiones, confirming the tetrazole-thioether linkage instead of a thione group.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N-(2-((1-phenyl-1H-tetrazol-5-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide?

Methodological Answer: A stepwise approach is recommended, starting with the preparation of the tetrazole-thiol intermediate (1-phenyl-1H-tetrazole-5-thiol) via cyclization of phenyl isothiocyanate with sodium azide. Subsequent thioether formation can be achieved by reacting the thiol with 1,2-dihydroacenaphthylene derivatives under basic conditions (e.g., K₂CO₃ in DMF). Finally, sulfonamide coupling with 4-methylbenzenesulfonyl chloride should be performed in anhydrous dichloromethane with triethylamine as a base. Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic techniques for cross-validation:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D COSY/HSQC to confirm substituent positions (e.g., dihydroacenaphthylenyl protons at δ 4.5–5.5 ppm and tetrazole aromatic protons at δ 7.2–8.1 ppm).
  • IR Spectroscopy : Validate sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and tetrazole (C=N stretch ~1600 cm⁻¹) functional groups.
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What experimental strategies are effective for analyzing solubility and stability under varying conditions?

Methodological Answer: Conduct a systematic solubility screen using the Hildebrand solubility parameter framework in solvents like DMSO, THF, and chloroform. For stability studies:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.
  • Photostability : Expose the compound to UV-Vis light (254–365 nm) and monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 37°C for 72 hrs, analyzing residuals via LC-MS .

Q. What are the recommended protocols for assessing reactivity with common electrophiles or nucleophiles?

Methodological Answer: Design kinetic studies using:

  • Nucleophilic Attack : React with NaOMe/MeOH to test sulfonamide lability.
  • Electrophilic Substitution : Treat with HNO₃/H₂SO₄ to probe acenaphthylene ring reactivity. Monitor reactions via in-situ FTIR or UV-Vis spectroscopy and isolate products for MS/NOESY analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction energies)?

Methodological Answer:

  • Multilevel DFT Calculations : Compare hybrid functionals (e.g., B3LYP vs. M06-2X) with dispersion corrections (D3BJ) to refine van der Waals interactions.
  • Solvent Modeling : Incorporate implicit solvation (e.g., SMD model) to align computed reaction pathways with experimental yields.
  • Benchmarking : Validate against high-level ab initio methods (e.g., CCSD(T)) for critical intermediates .

Q. What methodologies are suitable for studying degradation pathways in environmental or biological systems?

Methodological Answer:

  • Atmospheric Fate Studies : Simulate oxidative degradation using OH radicals in smog chambers, analyzing products via GC-MS.
  • Biotransformation Assays : Incubate with liver microsomes (CYP450 enzymes) and identify metabolites via UPLC-QTOF.
  • Computational Prediction : Apply QSAR models (e.g., EPI Suite) to estimate half-lives and bioaccumulation potential .

Q. How can researchers design experiments to resolve conflicting literature data on the compound’s biological activity?

Methodological Answer:

  • Dose-Response Reproducibility : Replicate assays (e.g., kinase inhibition) across multiple cell lines (HEK293, HepG2) with standardized protocols (IC₅₀ calculations).
  • Off-Target Profiling : Use chemoproteomics (e.g., affinity pull-down/MS) to identify non-specific interactions.
  • Meta-Analysis : Apply Bayesian statistics to reconcile discrepancies in published IC₅₀ values .

Q. What advanced techniques enable mechanistic studies of its interactions with biomacromolecules (e.g., proteins, DNA)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for protein-ligand interactions.
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures of the compound bound to target enzymes.
  • Molecular Dynamics (MD) : Simulate binding trajectories (100 ns, AMBER force field) to identify key residues for mutagenesis validation .

Q. How can AI-driven platforms optimize experimental design for derivative synthesis or property prediction?

Methodological Answer:

  • Generative Chemistry Models : Train Transformer-based architectures on PubChem data to propose novel derivatives with improved solubility/activity.
  • Active Learning Loops : Integrate robotic synthesis (e.g., Chemspeed) with Bayesian optimization to prioritize high-yield reactions.
  • COMSOL Multiphysics Integration : Simulate mass transfer/heat flow in flow reactors to scale up synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.